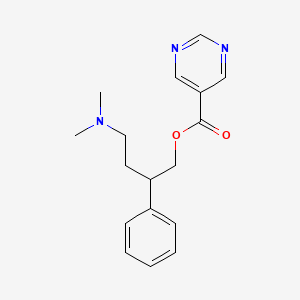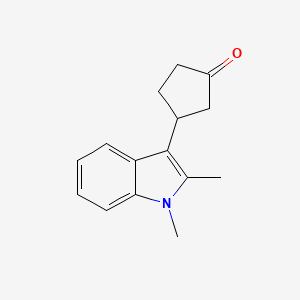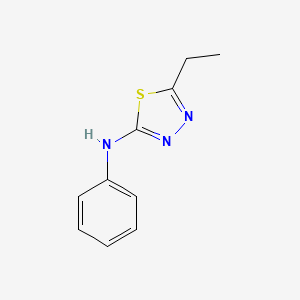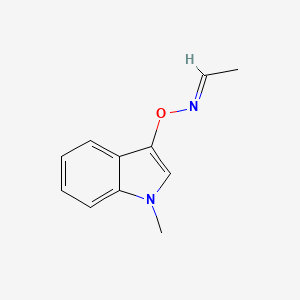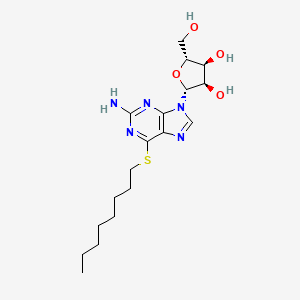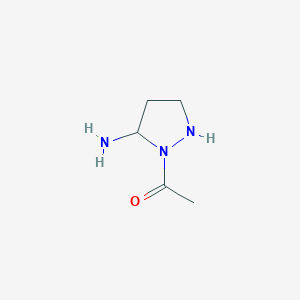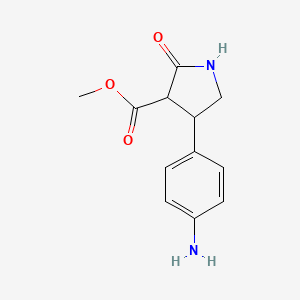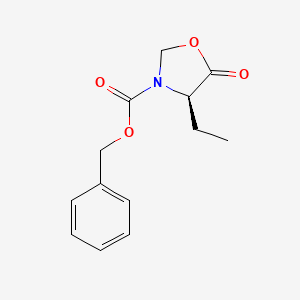
3-Oxazolidinecarboxylic acid, 4-ethyl-5-oxo-, phenylmethyl ester, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate is a heterocyclic compound that belongs to the oxazolidinone class. . The compound features a five-membered ring with oxygen and nitrogen atoms, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with a carboxylic acid derivative, followed by cyclization to form the oxazolidinone ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
®-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of ®-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. In the case of its antibiotic properties, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of a functional initiation complex . This action disrupts bacterial growth and replication, making it effective against various bacterial strains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A more recent oxazolidinone antibiotic with improved efficacy and tolerability.
Aleglitazar: An oxazole derivative with antidiabetic properties.
Uniqueness
®-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate is unique due to its specific structural features and the presence of both oxygen and nitrogen atoms in the ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in medicinal chemistry and beyond .
Eigenschaften
CAS-Nummer |
189878-68-0 |
|---|---|
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
benzyl (4R)-4-ethyl-5-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-2-11-12(15)18-9-14(11)13(16)17-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
QYVQZPYUPPIJQM-LLVKDONJSA-N |
Isomerische SMILES |
CC[C@@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


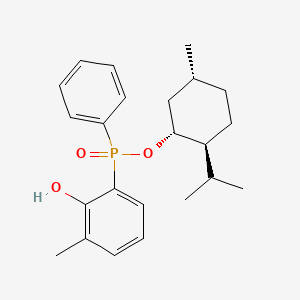
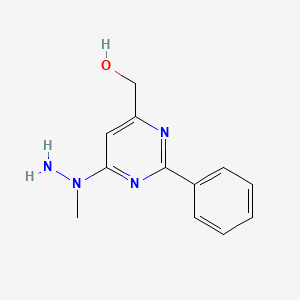

![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)


